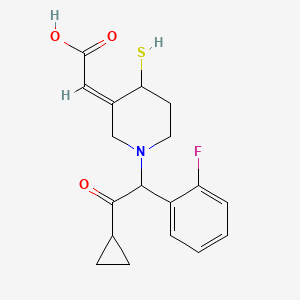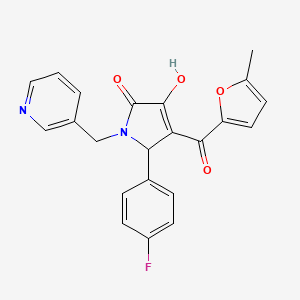
Nicorandil
Übersicht
Beschreibung
Nicorandil is a vasodilatory drug that functions through potassium channels and intracellular cGMP concentrations . It is commonly used to treat angina . It is a niacinamide derivative that induces vasodilation of arterioles and large coronary arteries by activating potassium channels . It is often used for patients with angina who remain symptomatic despite optimal treatment with other antianginal drugs .
Synthesis Analysis
The synthesis of Nicorandil involves crystallization from water and recycling of the aqueous mother liquor . The crude Nicorandil is isolated by filtration after thermostating the heterogeneous mixture at the temperature of 0-15°C (preferably 5°C) .
Molecular Structure Analysis
Nicorandil is a small molecule with a chemical formula of C8H9N3O4 . Its molecular weight is 211.177 . It has been found that the binary solids of Nicorandil with homologous dicarboxylic acids exhibit improved physical and mechanical properties compared to the Nicorandil drug .
Physical And Chemical Properties Analysis
Nicorandil exhibits moderate solubility (1.19 mg mL−1 at 37 °C) and has a short half-life (<1 h) due to rapid metabolism and systematic elimination via oral administration . It is formulated in tablet and liquid dosage forms for oral and intravenous routes of drug delivery .
Wissenschaftliche Forschungsanwendungen
Cardioprotection
Nicorandil has been studied for its cardioprotective effects, particularly in suppressing ischemia-induced norepinephrine release and ventricular arrhythmias in hypertrophic hearts .
Anti-inflammatory Effects
Research has illuminated the effects of Nicorandil on inflammation, specifically its role in reducing the expression of adhesion molecules and migration of immune cells, which are crucial in the development of atherosclerotic plaques .
Oxidative Stress Reduction
Studies have also focused on Nicorandil’s ability to reduce systemic inflammation and oxidative stress, which are significant factors in cardiovascular diseases .
Microvascular Complications
Nicorandil is effective in treating unstable angina and related microvascular complications by improving microvascular perfusion and relieving microvascular spasm .
Vasodilation
It helps prevent myocardial ischemia and symptoms of angina through vasorelaxant effects on systemic and coronary vasculature, which offload the ventricles and improve myocardial oxygen supply .
Ischemic Preconditioning
Nicorandil may offer cardioprotective benefits due to activation of endogenous ischemic preconditioning mechanisms, which can help in reducing myocardial injury during ischemic events .
Wirkmechanismus
Target of Action
Nicorandil is a small molecule drug that primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in regulating various cellular processes, including the relaxation of vascular smooth muscle .
Mode of Action
Nicorandil is a dual-action potassium channel opener that relaxes vascular smooth muscle through two main mechanisms . The first mechanism involves membrane hyperpolarization via increased transmembrane potassium conductance . The second mechanism involves an increase in the intracellular concentration of cyclic GMP (cGMP), which is achieved by stimulating guanylyl cyclase . This dual action allows Nicorandil to dilate both normal and stenotic coronary arteries, reducing both ventricular preload and afterload .
Biochemical Pathways
Nicorandil regulates the TLR4/SLC7A11 signaling pathway, which plays a significant role in the regulation of ferroptosis . Ferroptosis is a form of regulated cell death that is iron-dependent and characterized by the accumulation of lipid peroxides. By regulating this pathway, Nicorandil can have a significant impact on cellular health and function .
Pharmacokinetics
Nicorandil exhibits good bioavailability, with 75 to 80% of the drug being absorbed after oral administration . It is weakly bound to human plasma proteins (free fraction greater than 75%) and has a mean residence time close to 1.25 hours . The apparent distribution volume is about 1.4 liters/kg . These properties contribute to the drug’s efficacy and its impact on bioavailability.
Result of Action
The action of Nicorandil results in the relaxation of coronary vascular smooth muscles . This relaxation increases coronary blood flow, which can be beneficial in conditions such as angina . Furthermore, Nicorandil has been shown to dilate both normal and stenotic coronary arteries, reducing both ventricular preload and afterload .
Action Environment
The efficacy and stability of Nicorandil can be influenced by various environmental factors. For instance, the drug’s vasodilatory effects can be enhanced or reduced depending on the presence of other vasodilators . Additionally, the drug’s anti-anginal effects can be affected by the patient’s overall cardiovascular health . Therefore, it’s important to consider these factors when administering Nicorandil.
Safety and Hazards
Zukünftige Richtungen
Nicorandil remains a fascinating drug with potential actions in cardiac ischemia . It has dual properties as both a nitric oxide (NO) donor and K ATP channel opener, by which it can cause coronary artery vasodilation, as well as cardioprotection against ischemia and reperfusion (I/R) injury . Recent studies suggest that Nicorandil may suppress ischemia-induced ventricular arrhythmias (VA) . Further clinical trials are needed to evaluate the benefit of Nicorandil for patients with chronic total occlusion (CTO) .
Eigenschaften
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHIOVVIQHSOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045692 | |
| Record name | Nicorandil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Partly miscible | |
| Record name | Nicorandil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Nicorandil mediates its therapeutic efficacy via two main mechanisms. Nicorandil is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. Nicorandil binding sites are located in the sulfonylurea receptor 2 (SUR2) in the ATP-sensitive potassium channel, which are regulatory subunits of the channel that exhibit an ATPase activitiy. There are 2 types of SUR2 subunits (2A/2B) that have identical nucleotide binding domains (NBD), where SUR2A is more predominantly expressed in skeletal and cardiac myocytes and SUR2B in smooth muscle cells. Nicorandil more potently activates SUR2B/Kir6.2 than SUR2A/Kir6.2 channels to cause hyperpolarization. ATP-NBD1 interaction influences the channel signalling by nicorandil, and the response of the channel to nicorandil is also facilitated and heightened by the interaction of ATP or ADP with NBD2. Potentiated activity of ATP-sensitive channels have cardioprotective role by limiting the duration of action potentials and preventing intraceullar calcium overload. This attenuates cellular injury by preserving cellular energetics and ultimately cell survival. KATP channel-dependent membrane hyperpolarization can also lead to vasodilation via reduction in Ca2+ influx through the voltage-gated Ca2+ channels and regulation of intracellular Ca2+ mobilization in smooth muscle cells. Nicorandil contain a nitrate moiety in its structure, making it a good dilator of vascular smooth muscle like other nitroglycerin esters. Direct relaxation of venous vascular system arises from NO-donor mediated stimulation of guanylyl cyclase and increased levels of intracellular cyclic GMP (cGMP). Elevated levels of cGMP contributes to the total relaxing effect of nicorandil at higher concentrations of the drug. | |
| Record name | Nicorandil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nicorandil | |
CAS RN |
65141-46-0 | |
| Record name | Nicorandil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65141-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicorandil [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicorandil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicorandil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicorandil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICORANDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
92-93 | |
| Record name | Nicorandil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does nicorandil exert its vasodilatory effects?
A1: Nicorandil acts via two main mechanisms:
- Opening ATP-sensitive potassium (KATP) channels: [, , ] Nicorandil binds to and opens KATP channels located on vascular smooth muscle cells. [, , , ] This leads to membrane hyperpolarization, reducing calcium influx and subsequently causing vasodilation. [, , ]
- Nitric oxide (NO) donation: [, , , , ] Nicorandil acts as an NO donor, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. This activates protein kinase G, ultimately leading to vasodilation. [, ]
Q2: Does nicorandil affect both arteries and veins?
A2: Yes, research indicates that nicorandil causes relaxation in both arteries and veins, although the specific potassium channels involved might differ. [] For example, in human internal mammary artery grafts, nicorandil-induced relaxation appears to involve KATP and large-conductance calcium-activated potassium channels. [] In saphenous vein grafts, KATP channels and 4-aminopyridine-sensitive potassium channels seem to play a role. []
Q3: Does nicorandil directly influence intracellular calcium handling?
A3: Yes, studies using fura-2, a calcium indicator, have shown that nicorandil can directly reduce cytoplasmic calcium concentrations in canine coronary arterial smooth muscle cells. [] This effect is more pronounced at lower potassium chloride concentrations, suggesting an interplay with potassium channel activity. []
Q4: Beyond vasodilation, what other effects does nicorandil have?
A4: Nicorandil has shown potential in various areas, including:
- Cardioprotection: Studies suggest nicorandil might protect the heart against ischemia-reperfusion injury, possibly through its effects on KATP channels, reducing oxidative stress, and modulating inflammation. [, , , ]
- Anti-apoptotic effects: Research indicates nicorandil might inhibit apoptosis in endothelial cells and cardiac fibroblasts, potentially involving mitochondrial KATP channels and the PI3K/Akt pathway. [, , ]
Q5: What is the molecular formula and weight of nicorandil?
A5: The molecular formula of nicorandil is C8H9N3O4, and its molecular weight is 211.17 g/mol.
Q6: How is nicorandil metabolized in the body?
A6: Nicorandil undergoes extensive hepatic metabolism, primarily via denitration to its main metabolite, N-(2-hydroxyethyl)nicotinamide (SG-86). [] This metabolite is pharmacologically inactive. [] Nicorandil and its metabolites are primarily eliminated in urine, with a small percentage excreted in feces. []
Q7: Are there differences in nicorandil metabolism across species?
A7: Yes, research indicates variations in the rate of nicorandil degradation in liver homogenates across species. The order of metabolic activity observed is: rat ≈ guinea pig > dog ≈ monkey > pig. [] Interestingly, this rate seems inversely related to the hypotensive effects of nicorandil in these species. []
Q8: Does the route of administration impact nicorandil's effects?
A8: Studies in rats show that nicorandil is rapidly absorbed and induces a hypotensive effect through various routes, including intravenous, portal vein, intrajejunal, intraperitoneal, and subcutaneous administration. [] Importantly, unlike typical nitrates like isosorbide dinitrate and nitroglycerin, nicorandil's hypotensive effect does not seem to be significantly affected by first-pass metabolism after portal vein administration. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




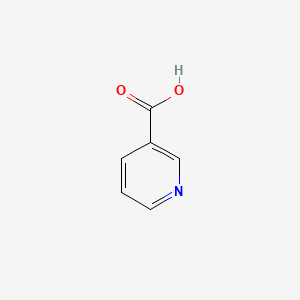
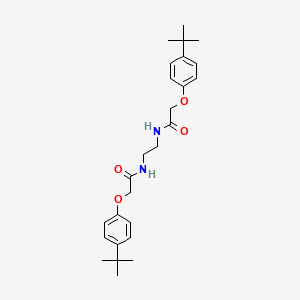
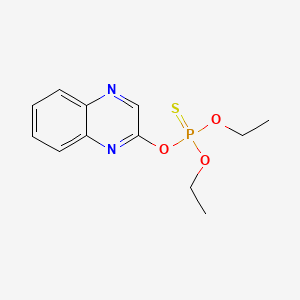
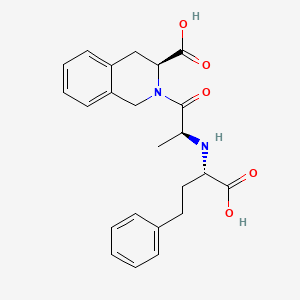

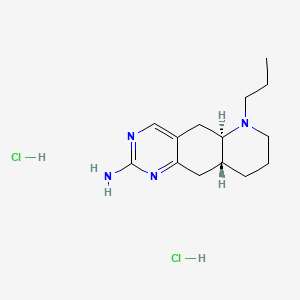

-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)
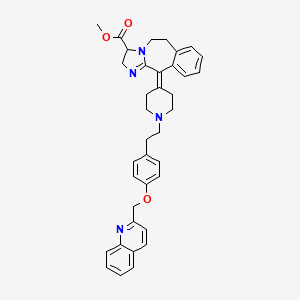

![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)
